molecular formula C9H11NO4 B13023134 (2S)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid CAS No. 54172-56-4

(2S)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid

Cat. No.: B13023134
CAS No.: 54172-56-4
M. Wt: 197.19 g/mol
InChI Key: FHICNDDORUKGPD-QMMMGPOBSA-N
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Description

(2S)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid is a chiral α-amino acid derivative characterized by a 4-hydroxy-3-methoxyphenyl substituent. Its molecular formula is C₉H₁₁NO₄, and its CAS Registry Number is 56246-88-9 . The compound features both hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring, which contribute to its polarity and hydrogen-bonding capacity. The amino group at the α-position distinguishes it from structurally related compounds like vanillylmandelic acid (VMA), which has a hydroxyl group instead of an amino group at the same position .

Properties

CAS No.

54172-56-4

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

(2S)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H11NO4/c1-14-7-4-5(2-3-6(7)11)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13)/t8-/m0/s1

InChI Key

FHICNDDORUKGPD-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H](C(=O)O)N)O

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid typically involves the use of protected intermediates to ensure the selective formation of the desired product. One common synthetic route includes the esterification of protected ferulic acid with esculetin in the presence of triethylamine in dichloromethane, followed by deprotection using hydrochloric acid . This method yields the compound in a relatively high yield and purity.

Industrial Production Methods

Industrial production of (2S)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of halogenated derivatives.

Scientific Research Applications

(2S)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and its interactions with enzymes and other biomolecules.

    Medicine: Research explores its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate enzyme activity and influence cellular signaling pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of aromatic α-amino acids are heavily influenced by substituents on the phenyl ring and functional groups at the α-position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents on Phenyl Ring α-Position Group Molecular Formula CAS Number Key Properties/Notes
(2S)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid 4-hydroxy-3-methoxy Amino (-NH₂) C₉H₁₁NO₄ 56246-88-9 High polarity; potential H-bond donor/acceptor
(2S)-2-amino-2-(4-methoxyphenyl)acetic acid 4-methoxy Amino (-NH₂) C₉H₁₁NO₃ 24593-48-4 Reduced polarity due to absence of hydroxyl group
Vanillylmandelic acid (VMA) 4-hydroxy-3-methoxy Hydroxyl (-OH) C₉H₁₀O₅ 55-10-7 Metabolite of catecholamines; lacks amino group
2-(4-Hydroxy-3-methoxyphenyl)acetic acid 4-hydroxy-3-methoxy Hydrogen (-H) C₉H₁₀O₄ 306-08-1 Lacks amino group; lower basicity
(2S)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid 4-trifluoromethyl Amino (-NH₂) C₉H₈F₃NO₂ 144789-75-3 Electron-withdrawing CF₃ group; increased lipophilicity

Pharmacological and Metabolic Differences

  • Vanillylmandelic Acid (VMA): A major metabolite of epinephrine and norepinephrine, VMA is used diagnostically to assess neuroendocrine tumors. Its hydroxyl group facilitates excretion via urine, whereas the amino group in the target compound may alter metabolic stability or receptor interactions .
  • Trifluoromethyl Derivative (CAS 144789-75-3) : The CF₃ group enhances lipophilicity, which could improve membrane permeability but reduce solubility in polar solvents. This substitution is common in drug design to modulate pharmacokinetics .

Physicochemical Properties

  • Polarity and Solubility: The target compound’s hydroxyl and methoxy groups increase water solubility compared to analogs with halogens (e.g., chloro, bromo) or alkyl groups. For example, 2-amino-2-(4-chloro-2-methylphenyl)acetic acid (CAS EN300-59905) has a Cl and CH₃ group, reducing polarity .
  • Acidity/Basicity: The amino group (pKa ~9–10) makes the target compound more basic than VMA (pKa ~3–4 for the α-hydroxy group), influencing its ionization state under physiological conditions .

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